[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
Description
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a benzimidazole-derived compound featuring a substituted ethylamine side chain. The benzimidazole core is functionalized with methyl groups at the 6- and 7-positions, enhancing steric bulk and electronic effects. The ethylamine moiety is protonated as a hydrochloride salt, improving solubility in polar solvents. This compound is synthesized via condensation and reduction reactions, as exemplified by the method involving tin(II) chloride dihydrate under reflux with HCl, yielding 78% pure product . Key characterization data includes:
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQHXFRYOUFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine Hydrochloride
Condensation of 5,6-Dimethyl-o-phenylenediamine with Ethyl Acetoacetate
The benzimidazole core is constructed via acid-catalyzed cyclization of 5,6-dimethyl-o-phenylenediamine with ethyl acetoacetate. In a representative procedure, 5,6-dimethyl-o-phenylenediamine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in 6 M hydrochloric acid at 110°C for 12 hours. The reaction proceeds through imine formation followed by cyclodehydration, yielding 6,7-dimethyl-1H-benzimidazole-2-carboxylic acid ethyl ester as a pale-yellow solid (yield: 78–85%).
Key Reaction Parameters:
Hydrolysis of the Ester Intermediate
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2.5 M) under reflux for 6 hours. Neutralization with dilute hydrochloric acid precipitates 6,7-dimethyl-1H-benzimidazole-2-carboxylic acid (yield: 92–95%).
Conversion to Primary Amine via Amide Intermediate
The carboxylic acid is converted to the primary amine through a two-step process:
- Amide Formation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the acid chloride, which is reacted with ammonium hydroxide to yield 6,7-dimethyl-1H-benzimidazole-2-carboxamide.
- Reduction : The amide is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This produces [2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethyl]amine (yield: 65–70%).
Formation of Hydrochloride Salt
The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is isolated via filtration and recrystallized from ethanol-diethyl ether (yield: 95–98%).
Optimization of Reaction Conditions
Effect of Solvent on Cyclization Efficiency
Comparative studies reveal that polar protic solvents (e.g., ethanol-water mixtures) enhance cyclization rates by stabilizing ionic intermediates (Table 1).
Table 1: Solvent Impact on Cyclization Yield
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol-Water (1:1) | 110 | 85 |
| Methanol | 65 | 62 |
| Acetic Acid | 118 | 78 |
Temperature and Time Considerations for Amination
Reduction of the amide intermediate with LiAlH₄ requires strict temperature control. Exceeding 5°C during reagent addition leads to over-reduction and decomposition (yield drop to 40–45%).
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) confirms ≥99% purity with a retention time of 8.2 minutes.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 45 minutes. Phosphorus pentoxide in methanesulfonic acid serves as a cost-effective alternative to HCl for acid catalysis, achieving 88% yield at 130°C.
Challenges and Troubleshooting
- Regioselectivity : Using 4,5-dimethyl-o-phenylenediamine instead of 5,6-dimethyl isomer results in undesired 5,6-dimethyl substitution.
- Byproduct Formation : Over-reduction during amide conversion generates tertiary amines, necessitating careful stoichiometry of LiAlH₄.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions can occur at the benzimidazole ring or the ethylamine side chain. Sodium borohydride is a typical reducing agent used in these reactions .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamine side chain. Reagents like alkyl halides or acyl chlorides are commonly used .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or ethylamine groups.
Substitution: Substituted derivatives at the ethylamine side chain.
Scientific Research Applications
Chemistry
In chemistry, [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme functions and developing new drugs .
Medicine
Medically, benzimidazole derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties. They are potential candidates for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride are compared below with related benzimidazole, indazole, and oxadiazole derivatives.
Structural Analogues and Substituent Effects
Spectroscopic and Functional Differences
- Hydrogen bonding: The benzimidazole core in the target compound facilitates NH···N hydrogen bonding, critical for crystal packing . In contrast, the oxadiazole derivative lacks NH donors, reducing hydrogen-bonding capacity .
- Solubility: The butanoic acid derivative’s carboxylate group enables pH-dependent solubility, unlike the hydrochloride salts of the target and oxadiazole compounds .
Biological Activity
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential as an enzyme inhibitor and its applications in drug development.
- Molecular Formula : C11H15N3·HCl
- CAS Number : 1185704-16-8
- IUPAC Name : 2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
- Physical Form : Solid
- Purity : ≥95%
Enzyme Inhibition
Benzimidazole derivatives, including this compound, are recognized for their ability to inhibit various enzymes. This property is crucial for understanding their mechanism of action and potential therapeutic applications. Studies suggest that these compounds can act as inhibitors for enzymes involved in critical biological pathways, making them valuable in drug design.
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell function or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, complexation with metal ions has been shown to enhance the cytotoxic effects of these compounds on cancer cell lines. The mechanism typically involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human melanoma A375 cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mechanisms involving ROS generation and DNA damage.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A375 | 5.2 | Apoptosis via ROS and DNA damage |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against common bacterial pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited notable inhibitory effects on bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the dimethyl groups enhances its lipophilicity, improving membrane permeability and binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
